Enhanced Lipophilicity vs. Parent Ketone
The (E)-oxime derivative exhibits a measurably higher lipophilicity compared to its parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This is reflected in predicted LogP values: ACD/LogP for the oxime is 1.96 , whereas the ketone has an XlogP of 1.7 [1] and a calculated Log Kow of 1.52 . This increased lipophilicity can translate to enhanced membrane permeability but reduced aqueous solubility, a critical parameter for formulation and biological assay design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.96 |
| Comparator Or Baseline | 6,7-Dihydrobenzo[b]thiophen-4(5H)-one (CAS 13414-95-4) with XlogP = 1.7 and Log Kow = 1.52 |
| Quantified Difference | ΔLogP ≈ +0.26 to +0.44 units |
| Conditions | Predicted values from ACD/Labs Percepta Platform and KOWWIN v1.67 |
Why This Matters
This difference in lipophilicity can be decisive for researchers optimizing compound permeability or solubility, making the oxime a distinct chemical tool for probing structure-activity relationships (SAR) where balanced physicochemical properties are required.
- [1] BaseChem. (n.d.). 6,7-二氢苯并[b]噻吩-4(5H)-酮 (6,7-Dihydrobenzo[b]thiophen-4(5H)-one). XlogP: 1.7. View Source
